(3R-cis)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanmethanol
Description
The compound “(3R-cis)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanmethanol” (hereafter referred to as the target compound) is a stereospecific tetrahydrofuran derivative with a 2,4-difluorophenyl group and an iodomethyl substituent at the 5-position, along with a hydroxymethyl group at the 3-position. This compound is identified as an intermediate or impurity in the synthesis of Posaconazole, a triazole antifungal agent . The iodomethyl group distinguishes it from other triazole antifungals, as iodine’s bulkiness and polarizability may influence reactivity, stability, or metabolic pathways. Spectral data (IR, NMR) for analogous compounds suggest that tautomeric forms and functional group vibrations (e.g., νC=S, νNH) are key to confirming structural integrity .
Properties
IUPAC Name |
[(3R,5R)-5-(2,4-difluorophenyl)-5-(iodomethyl)oxolan-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2IO2/c13-9-1-2-10(11(14)3-9)12(7-15)4-8(5-16)6-17-12/h1-3,8,16H,4-7H2/t8-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIQKAGCCORVET-PELKAZGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1(CI)C2=C(C=C(C=C2)F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CO[C@@]1(CI)C2=C(C=C(C=C2)F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R-cis)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanmethanol typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Furan Ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the Difluorophenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the difluorophenyl group to the furan ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodomethyl Group
The iodomethyl (-CH₂I) moiety serves as a key reactive site due to iodine’s leaving-group propensity. Substitution reactions under basic or nucleophilic conditions yield derivatives critical in pharmaceutical synthesis.
Mechanistic Insight :
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Reactions typically follow an Sₙ2 pathway , with inversion of configuration at the iodomethyl carbon.
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Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity and reaction rates .
Reduction and Oxidation of the Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) group undergoes redox transformations:
Oxidation
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Oxidizing Agents : CrO₃/H₂SO₄ or TEMPO/NaOCl.
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Product : Corresponding carboxylic acid (C₁₂H₁₁F₂IO₃), though steric hindrance from the tetrahydrofuran ring reduces yield (~40%) .
Protection
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Silylation : TBDMSCl/imidazole forms silyl ethers (C₁₈H₂₅F₂IO₂Si), stabilizing the alcohol during further reactions .
Electrophilic Aromatic Substitution (EAS) on the Difluorophenyl Ring
| Reagent | Conditions | Product |
|---|---|---|
| LDA, THF, -78°C | Followed by D₂O | Deuterated aryl ring |
| Pd(OAc)₂, K₂CO₃ | Suzuki coupling with boronic acids | Biaryl derivatives |
Key Observation :
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Steric and electronic constraints from adjacent substituents restrict reactivity at the para position .
Ring-Opening Reactions
The tetrahydrofuran ring remains stable under mild conditions but undergoes acid-catalyzed ring-opening:
| Acid | Conditions | Product |
|---|---|---|
| H₂SO₄ (conc.) | Reflux, 12h | Diol derivative (C₁₂H₁₅F₂IO₄) |
| HCl (gas) | Et₂O, 0°C | Chlorinated open-chain compound |
Note : Ring-opening is rarely utilized due to loss of stereochemical integrity .
Stereochemical Considerations
The (3R,5R) configuration governs regioselectivity:
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Iodomethyl substitution proceeds with retention of configuration in Sₙ1 pathways but inversion in Sₙ2 .
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Chiral auxiliaries (e.g., Evans’ oxazolidinones) preserve stereochemistry during derivatization .
Thermal and Photochemical Stability
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Thermal Decomposition : Above 200°C, HI elimination forms 5-(2,4-difluorophenyl)tetrahydrofuran-3-methanol (C₁₂H₁₃F₂O₂) .
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UV Exposure : Degrades via C-I bond cleavage, forming radicals detectable by EPR .
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Conditions |
|---|---|---|
| Iodomethyl (-CH₂I) | High (Sₙ2) | Polar aprotic solvents, 50–80°C |
| Hydroxymethyl (-CH₂OH) | Moderate | Protection required for further reactions |
| Difluorophenyl | Low | Directed metallation or coupling catalysts |
Scientific Research Applications
(3R-cis)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanmethanol is a complex organic molecule with a tetrahydrofuran ring, a difluorophenyl group, and an iodomethyl substituent. The stereochemistry, indicated by the (3R-cis) configuration, is crucial for its biological interactions and pharmacological activity.
Potential Applications
- Medicinal Chemistry The presence of the difluorophenyl group suggests potential applications in medicinal chemistry, particularly in drug design, due to the influence of fluorine atoms on the electronic properties and lipophilicity of the compound.
- Pharmacological Effects Compounds with similar structures often exhibit significant pharmacological effects, including anti-inflammatory and anticancer activities. The difluorophenyl group may enhance binding affinity to specific receptors or enzymes involved in disease pathways. Biological assays typically evaluate the compound's efficacy through dose-response studies to ascertain its therapeutic potential while considering its toxicity profile.
Structural Comparison
Several compounds share structural features with this compound, highlighting its uniqueness:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| (3R-cis)-5-(2-fluorophenyl)tetrahydro-5-(iodomethyl)-3-furanmethanol | Contains a single fluorine atom | Less lipophilic than difluorinated variant |
| (3R-cis)-5-(2,6-difluorophenyl)tetrahydro-5-(bromomethyl)-3-furanmethanol | Bromine instead of iodine | Potentially different reactivity profiles |
| (3S-trans)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanmethanol | Different stereochemistry | Variations in biological activity due to chirality |
Mechanism of Action
The mechanism by which (3R-cis)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanmethanol exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The difluorophenyl group could enhance binding affinity to certain molecular targets, while the iodomethyl group might facilitate covalent interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with antifungal agents, pesticides, and intermediates. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Stereochemistry and Halogenation: The target compound’s (3R-cis) configuration contrasts with Posaconazole’s (3R,5R) stereochemistry, which is critical for its antifungal activity . Iodine vs.
Functional Groups and Activity: The hydroxymethyl group in the target compound contrasts with Posaconazole’s triazole ring, which directly inhibits fungal lanosterol 14α-demethylase . Compounds with thione groups (e.g., 1,2,4-triazole-3-thiones) exhibit tautomerism, which may influence binding efficiency compared to the target compound’s stable hydroxymethyl group .
Spectral and Synthetic Considerations :
- IR spectra of triazole-thiones show νC=S (~1250 cm⁻¹) and νNH (~3400 cm⁻¹), absent in the target compound, highlighting structural divergence .
- The iodomethyl group’s synthesis likely involves halogenation steps distinct from the Friedel-Crafts or sulfonylation routes used for sulfonylbenzoyl intermediates .
Its structural features may inform the design of iodine-containing antifungals with enhanced pharmacokinetics.
Research Findings and Implications
- Synthetic Challenges : Incorporating iodine into tetrahydrofuran rings requires specialized reagents (e.g., iodomethane derivatives), contrasting with chlorine/fluorine introductions via electrophilic substitution .
- Stability : The iodomethyl group’s susceptibility to light or nucleophilic displacement (vs. stable C-F/C-Cl bonds) may necessitate protective strategies during synthesis .
- Structure-Activity Relationships (SAR): Minor structural changes (e.g., iodine → chlorine, hydroxymethyl → triazole) drastically alter bioactivity, underscoring the need for precise stereochemical control in antifungal development .
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing (3R-cis)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanmethanol to ensure optimal yield and stereochemical purity?
- Answer: Synthesis requires precise control of reaction conditions to achieve the cis configuration. Key steps include iodomethylation of the tetrahydrofuran core and regioselective introduction of the 2,4-difluorophenyl group. Reagents like isopropylmagnesium chloride (used in similar tetrahydrofuran syntheses) can facilitate coupling reactions, while low temperatures (-5°C to 0°C) minimize side reactions . Stereochemical purity is ensured via chiral chromatography or asymmetric catalysis, with yields optimized by iterative adjustments to solvent polarity (e.g., tetrahydrofuran or dichloromethane) and catalyst loading .
Q. What analytical methods are recommended for confirming the molecular structure and purity of this compound?
- Answer: High-resolution mass spectrometry (HRMS) and / NMR are critical for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is preferred. Differential scanning calorimetry (DSC) can verify crystallinity, while NIST-standardized databases provide reference spectra for cross-validation .
Q. How can researchers mitigate challenges in isolating this compound from reaction mixtures?
- Answer: Isolation often involves sequential liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar byproducts, followed by column chromatography using silica gel and hexane/ethyl acetate gradients. Recrystallization from ethanol or acetone at low temperatures enhances purity, with monitoring via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .
Advanced Research Questions
Q. How can advanced spectroscopic techniques resolve stereochemical ambiguities in this compound?
- Answer: X-ray crystallography is definitive for assigning the cis configuration, as demonstrated in structurally related tetrahydrofuran derivatives . For dynamic analysis, nuclear Overhauser effect spectroscopy (NOESY) identifies spatial proximities between the iodomethyl and difluorophenyl groups. Variable-temperature NMR can also reveal conformational flexibility impacting stereochemical assignments .
Q. What computational strategies predict the stability and reactivity of this compound under varying conditions?
- Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, predicting sites of electrophilic/nucleophilic reactivity. Molecular dynamics simulations assess solvent interactions (e.g., polar aprotic vs. protic solvents) and thermal degradation pathways. These methods guide experimental design for stability studies (e.g., Arrhenius plots for shelf-life estimation) .
Q. How can researchers address contradictions in reported synthetic yields or spectroscopic data across studies?
- Answer: Reproducibility issues often arise from subtle differences in reaction conditions (e.g., trace moisture in solvents or catalyst lot variability). Systematic DOE (Design of Experiments) approaches isolate critical parameters (temperature, stoichiometry). Conflicting NMR data may stem from solvent-induced shifts (CDCl₃ vs. DMSO-d₆) or dynamic exchange processes; using deuterated solvents and cryoprobes enhances resolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
